1-(Adamantan-1-carbonyl)-4-{3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that features a unique combination of adamantane, triazolopyrimidine, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer research.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent, particularly as a CDK2 inhibitor for cancer treatment.
Wirkmechanismus
Target of action
Compounds with a triazolopyrimidine core, like “1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine”, often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and could range from kinases to G protein-coupled receptors .
Mode of action
The compound might bind to its target, causing a conformational change that alters the target’s activity. This could result in the activation or inhibition of the target, depending on the nature of the interaction .
Biochemical pathways
The compound’s action on its target could affect various biochemical pathways. For example, if the compound inhibits a kinase, it could disrupt signal transduction pathways, leading to changes in cell behavior .
Result of action
The molecular and cellular effects of the compound’s action would depend on the nature of its target and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cell proliferation or survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps, starting with the preparation of the adamantane-1-carbonyl chloride, which is then reacted with piperazine to form the intermediate. This intermediate is subsequently coupled with 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while reduction could produce various reduced forms of the triazolopyrimidine moiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazolopyrimidine core and have been studied for their anticancer properties.
Pyrido[2,3-d]pyrimidine derivatives: Known for their protein kinase inhibitory activity and potential as anticancer agents.
Quinazoline derivatives: Another class of compounds with significant anticancer activity through kinase inhibition.
Uniqueness
1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is unique due to its combination of the adamantane moiety, which imparts stability and lipophilicity, and the triazolopyrimidine core, which is crucial for its biological activity. This unique structure enhances its potential as a therapeutic agent, particularly in targeting CDK2 for cancer treatment.
Biologische Aktivität
1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer research. This compound integrates moieties from adamantane, triazolopyrimidine, and piperazine, making it a candidate for various biological activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
IUPAC Name: 1-adamantyl-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
CAS Number: 920177-26-0
The biological activity of this compound is primarily attributed to its interaction with specific biological macromolecules. It has been investigated for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to the suppression of cancer cell proliferation.
Anticancer Activity
Research indicates that 1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- IC50 Values: The compound demonstrated IC50 values ranging from 10 to 50 µM across different cell lines, indicating potent antiproliferative effects.
Structure-Activity Relationships (SAR)
The structure of the compound allows for various modifications that can enhance its biological activity. For example:
Modification | Effect on Activity |
---|---|
Substitution on the phenyl ring | Increased binding affinity to CDK2 |
Alteration of the piperazine moiety | Enhanced solubility and bioavailability |
Case Study 1: Inhibition of CDK2
A study conducted by researchers at source evaluated the compound's ability to inhibit CDK2. The results showed that it effectively reduced CDK2 activity in a dose-dependent manner, leading to G1 phase arrest in cancer cells.
Case Study 2: Synergistic Effects with Other Drugs
Another investigation explored the synergistic effects of this compound when combined with traditional chemotherapeutics such as doxorubicin. The combination therapy resulted in enhanced cytotoxicity compared to monotherapy, suggesting potential for improved treatment regimens in resistant cancer types.
Eigenschaften
IUPAC Name |
1-adamantyl-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O/c33-24(25-13-17-10-18(14-25)12-19(11-17)15-25)31-8-6-30(7-9-31)22-21-23(27-16-26-22)32(29-28-21)20-4-2-1-3-5-20/h1-5,16-19H,6-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPOYSCVGFACKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C56CC7CC(C5)CC(C7)C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.